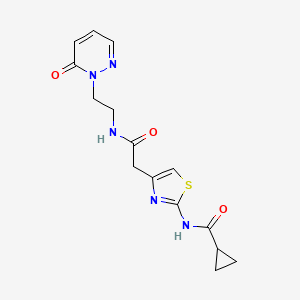
N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is an organic molecule comprising multiple functional groups including an amide, thiazole, and pyridazine ring. Its complex structure suggests that it could have significant utility in various fields of scientific research and industry, notably in medicinal chemistry and biochemistry due to its potential bioactive properties.
Preparation Methods
Synthetic routes: : The synthesis of N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide likely involves a multi-step process:
Formation of the pyridazine ring: : Starting from a suitable pyridazine precursor, such as hydrazine derivatives, the 6-oxopyridazin-1(6H)-yl moiety is prepared.
Linking the ethylamine chain: : Through reductive amination or another coupling reaction, the ethyl group is introduced, linking it to the thiazole.
Thiazole construction: : This involves the synthesis of a thiazole ring, usually starting from halogenated or thiourea derivatives.
Cyclopropanecarboxamide addition: : Finally, the cyclopropanecarboxamide group is coupled to the thiazole ring, potentially via amide bond formation using carboxylic acid derivatives and activating agents like DCC (dicyclohexylcarbodiimide).
Industrial production methods: : Industrial-scale synthesis might streamline this process, potentially utilizing automated synthesizers and robust purification methods like crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo various chemical reactions:
Oxidation and reduction: : With multiple functional groups, oxidation (e.g., of the thiazole sulfur to sulfoxide) and reduction (e.g., of the amide to an amine) are viable.
Substitution: : The compound's aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions: : These reactions might involve:
Oxidizing agents: : Potassium permanganate, m-chloroperbenzoic acid (mCPBA).
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Various electrophiles or nucleophiles like alkyl halides or amines.
Major products
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Amines or alcohols.
Substitution products: : Depends on the specific substitution but can include various modified aromatic systems.
Scientific Research Applications
This compound's structure suggests several potential scientific research applications:
Medicinal chemistry: : It may act as an inhibitor or modulator of specific enzymes or receptors, useful in drug discovery.
Biochemistry: : Its ability to interact with biological molecules could make it valuable in studying protein-ligand interactions.
Industry: : Possible applications in material science due to its diverse functional groups.
Mechanism of Action
Mechanism: : The exact mechanism of action would depend on its target but may involve binding to active sites of proteins or enzymes, inhibiting their activity through competitive or non-competitive means.
Molecular targets and pathways: : These might include kinases, receptors, or other critical enzymes in pathways related to diseases such as cancer or neurodegenerative disorders.
Comparison with Similar Compounds
Similar compounds
N-(4-(2-oxo-2-((2-(pyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)acetamide: : Similar structure but with an acetamide group instead of cyclopropanecarboxamide.
N-(2-(pyridazin-1(6H)-yl)ethyl)thiazolecarboxamide: : Lacks the 2-oxo and extended ethyl chain.
Uniqueness
Functional complexity: : The combination of the cyclopropanecarboxamide with other functional groups provides unique steric and electronic properties.
Bioactivity potential: : The specific arrangement may afford unique interactions with biological targets, enhancing its utility in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-oxo-2-[2-(6-oxopyridazin-1-yl)ethylamino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-12(16-6-7-20-13(22)2-1-5-17-20)8-11-9-24-15(18-11)19-14(23)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,16,21)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWOKJGSUMNXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














